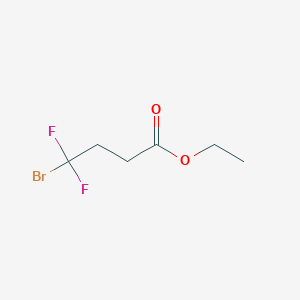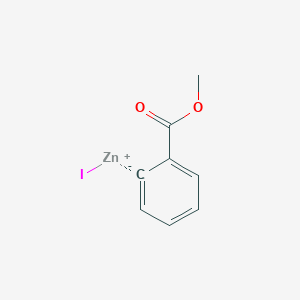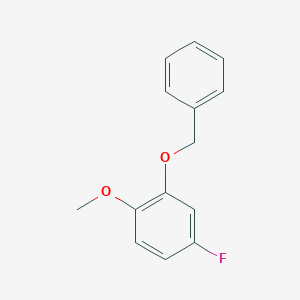
5-Fluoro-2,4,6-trichloro-m-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,4,6-trichloro-m-xylene is a chemical compound known for its complex structure and versatility in scientific research. It is used in various applications, including organic synthesis and pharmaceutical studies.
Preparation Methods
The preparation of 5-Fluoro-2,4,6-trichloro-m-xylene involves several synthetic routes. One common method is the chlorination of 2,4,6-trichloro-m-xylene using fluorinating agents. The reaction typically occurs at high temperatures, ranging from 150°C to 250°C, with catalysts such as oxidation benzoyl, azobisisobutyronitrile, and crown ether . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
5-Fluoro-2,4,6-trichloro-m-xylene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine or chlorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Scientific Research Applications
5-Fluoro-2,4,6-trichloro-m-xylene is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Pharmaceutical Studies: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the creation of advanced materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4,6-trichloro-m-xylene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s fluorine and chlorine atoms make it highly reactive, allowing it to form stable intermediates and products. These reactions often involve the formation of cationic intermediates, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
5-Fluoro-2,4,6-trichloro-m-xylene can be compared to other halogenated aromatic compounds, such as trichloroethylene and 2,4,6-trichlorofluorobenzene . While these compounds share some similarities in their chemical structure and reactivity, this compound is unique due to its specific arrangement of fluorine and chlorine atoms, which confer distinct properties and reactivity patterns.
Similar Compounds
Trichloroethylene: A halocarbon commonly used as an industrial solvent.
2,4,6-Trichlorofluorobenzene: Another halogenated aromatic compound with applications in organic synthesis and material science.
Properties
IUPAC Name |
1,3,5-trichloro-2-fluoro-4,6-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3F/c1-3-5(9)4(2)7(11)8(12)6(3)10/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQURZKNHVWSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)F)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methylbenzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)













